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Lithium(1+) 3-hydroxyoxetane-3-carboxylate

Cat. No.: B13510440
M. Wt: 124.0 g/mol
InChI Key: OOBQPHRKARDMLK-UHFFFAOYSA-M
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Description

Evolution and Contemporary Significance of Oxetane (B1205548) Chemistry in Organic Synthesis

Oxetanes, four-membered cyclic ethers, have transitioned from being considered mere academic curiosities to valuable building blocks in modern organic synthesis and medicinal chemistry. chemrxiv.orgacs.orgrsc.org Initially, their perceived instability due to ring strain limited their application. chemrxiv.org However, extensive research has demonstrated that the oxetane ring is surprisingly stable under a variety of reaction conditions, including oxidation, reduction, and C-C bond formation. chemrxiv.orgrsc.org This robustness has paved the way for their incorporation into complex molecular architectures.

In medicinal chemistry, the oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. researchgate.netnih.gov Its introduction into a drug candidate can lead to profound improvements in physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference. researchgate.net The small, polar, and three-dimensional nature of the oxetane ring allows for the exploration of new chemical space, offering advantages in drug design and intellectual property. acs.orgnih.gov The growing interest in oxetane-containing scaffolds has spurred the development of novel synthetic methodologies for their preparation and functionalization. acs.orgresearchgate.net

Overview of Carboxylate Functional Groups in Complex Molecular Architectures

The carboxylate group (-COO⁻) is a fundamental functional group in organic chemistry and biochemistry, playing a critical role in the structure and function of a vast array of molecules. wisdomlib.orgontosight.ai As the conjugate base of a carboxylic acid, the carboxylate anion is crucial in various chemical and biological processes. ontosight.aisolubilityofthings.comnanomicronspheres.com

In complex molecular architectures, the carboxylate group imparts polarity and the ability to engage in hydrogen bonding and ionic interactions. nanomicronspheres.com This is particularly important in biological systems, where carboxylates are found in amino acids, the building blocks of proteins, and are involved in enzymatic catalysis. ontosight.ai In drug design, the incorporation of a carboxylate group can significantly influence a molecule's bioavailability and pharmacokinetics by enabling interactions with biological targets. ontosight.ai The versatility of the carboxylate group is further demonstrated by its role as a coordinating ligand for metal ions and its utility in a wide range of organic reactions, including condensation and decarboxylation. wisdomlib.orgsolubilityofthings.com

Role of Lithium(1+) Ions in Organic Synthesis and Coordination Chemistry

The lithium(1+) ion (Li⁺), the lightest alkali metal cation, holds a prominent position in both organic synthesis and coordination chemistry. nih.gov In organic synthesis, organolithium reagents are powerful bases and nucleophiles, widely used for deprotonation, polymerization initiation, and the formation of carbon-carbon bonds. wikipedia.org Lithium salts of organic molecules, such as lithium enolates, are key intermediates in numerous synthetic transformations. wikipedia.org

In coordination chemistry, the small ionic radius and high charge density of Li⁺ lead to strong electrostatic interactions and unique coordination geometries, typically tetrahedral or square pyramidal. sioc.ac.cn Lithium ions can coordinate with a variety of organic ligands containing heteroatoms like oxygen and nitrogen, influencing the structure and reactivity of the organic molecule. sioc.ac.cnacs.orgnih.gov This coordination is fundamental to the function of lithium-ion batteries, where the reversible intercalation of Li⁺ into electrode materials is the basis of energy storage. acs.orgnih.govresearchgate.net The ability of lithium to form stable complexes with carboxylate ligands has been exploited in the synthesis of metal-organic frameworks and other coordination polymers. acs.orgrsc.org

Rationale for the Comprehensive Investigation of Lithium(1+) 3-hydroxyoxetane-3-carboxylate

The comprehensive investigation of this compound is predicated on the synergistic combination of its constituent parts. The 3-hydroxyoxetane-3-carboxylate anion presents a unique scaffold that merges the desirable properties of the oxetane ring with the versatile functionality of a carboxylate and a hydroxyl group. This trifunctional building block has the potential to be a valuable intermediate in the synthesis of novel pharmaceuticals and complex organic molecules.

The presence of the lithium cation suggests several avenues of inquiry. As a salt, its physical properties, such as solubility and stability, are of interest. The coordination of the lithium ion to the carboxylate and hydroxyl groups can influence the conformation and reactivity of the oxetane ring. Furthermore, this compound can be seen as a precursor to other metal salts or as a reactive intermediate in its own right. The study of this specific compound can provide fundamental insights into the interplay between a strained heterocyclic system and an alkali metal cation.

Defining the Academic Scope and Research Questions for a Novel Oxetane Carboxylate

The academic investigation of this compound would encompass several key research questions aimed at fully characterizing its chemical nature and potential applications.

Key Research Questions:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to this compound? What are its detailed spectroscopic and structural properties in both the solid state and in solution?

Chemical Reactivity: How does the presence of the lithium cation and the hydroxyl group influence the reactivity of the oxetane ring and the carboxylate group? Can this compound serve as a precursor for further functionalization or ring-opening reactions?

Coordination Chemistry: What is the nature of the coordination between the lithium ion and the 3-hydroxyoxetane-3-carboxylate ligand? Can it form well-defined coordination polymers or metal-organic frameworks?

Potential Applications: Can this compound or its derivatives be utilized as building blocks in medicinal chemistry to access novel oxetane-containing drug candidates? Does it exhibit any interesting material properties?

The following table outlines the potential areas of investigation and the expected outcomes:

Research AreaKey ObjectivesPotential Outcomes
Synthesis & Purification Develop and optimize synthetic protocols.High-yield, scalable synthesis of the target compound.
Spectroscopic Analysis Characterize the compound using NMR, IR, and Mass Spectrometry.Confirmation of molecular structure and purity.
Crystallographic Studies Obtain single-crystal X-ray diffraction data.Elucidation of the solid-state structure and coordination environment of the lithium ion.
Reactivity Studies Investigate reactions at the carboxylate, hydroxyl, and oxetane moieties.Understanding of the compound's chemical behavior and synthetic utility.
Computational Modeling Perform theoretical calculations to understand electronic structure and reactivity.Insights into bonding, stability, and reaction mechanisms.

By addressing these research questions, a comprehensive understanding of this compound can be achieved, contributing valuable knowledge to the fields of organic synthesis, coordination chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5LiO4 B13510440 Lithium(1+) 3-hydroxyoxetane-3-carboxylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5LiO4

Molecular Weight

124.0 g/mol

IUPAC Name

lithium;3-hydroxyoxetane-3-carboxylate

InChI

InChI=1S/C4H6O4.Li/c5-3(6)4(7)1-8-2-4;/h7H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

OOBQPHRKARDMLK-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CO1)(C(=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for the 3 Hydroxyoxetane 3 Carboxylate Framework

Retrosynthetic Analysis and Strategic Disconnections for the Oxetane-3-carboxylate Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For the 3-hydroxyoxetane-3-carboxylate core, the primary disconnection strategies involve cleaving the C-O bonds of the ether linkage. acs.org

Identification of Key Precursors and Synthetic Challenges for Oxetane (B1205548) Ring Systems.

The synthesis of oxetane rings is a significant challenge due to their inherent ring strain, which makes the cyclization process kinetically slower compared to the formation of three, five, or six-membered rings. acs.org Key precursors for the 3-hydroxyoxetane-3-carboxylate framework are typically derived from substituted glycerol (B35011) or other polyol derivatives. google.com A common precursor is a 1,3-diol system where one primary alcohol is protected and the other is poised for cyclization after conversion of the secondary hydroxyl group into a suitable leaving group. acs.org

One of the primary challenges is overcoming the entropic and enthalpic barriers to form the strained four-membered ring. This often requires the use of strong bases and highly reactive leaving groups to facilitate the intramolecular cyclization. acs.org Another challenge lies in preventing side reactions, such as elimination or intermolecular reactions, which can compete with the desired cyclization. acs.org

A significant advance in oxetane synthesis involves the use of oxetan-3-one as a versatile building block. A four-step synthesis of this ketone, involving an intramolecular cyclization, has been developed, making it a commercially available starting material for a variety of substituted oxetanes. acs.org

Strategies for Regioselective Introduction of the Hydroxyl and Carboxylate Moieties.

The regioselective introduction of the hydroxyl and carboxylate groups at the C3 position is crucial for the synthesis of the target molecule. One effective strategy involves starting with oxetan-3-one. The ketone functionality allows for nucleophilic addition reactions to introduce the desired substituents. For instance, reaction with a cyanide source followed by hydrolysis would yield the 3-hydroxy-3-carboxylic acid derivative.

Another approach involves the Passerini three-component reaction of oxetan-3-ones with isocyanides and carboxylic acids, which can produce 3,3-disubstituted oxetanes. researchgate.net Furthermore, the reaction of carbamoylsilanes with oxetan-3-one provides a route to 3-hydroxyoxetane-3-carboxamides. researchgate.net These methods offer a direct way to introduce both the hydroxyl and a carboxylate precursor group in a single step.

Cyclization Approaches for the Formation of the Oxetane Ring

The formation of the oxetane ring is the key step in the synthesis of the 3-hydroxyoxetane-3-carboxylate framework. The most common and reliable methods involve intramolecular C-O bond forming reactions. beilstein-journals.orgnih.gov

Intramolecular C-O Bond Forming Reactions to Establish the Four-Membered Ring.beilstein-journals.orgnih.govacs.org

Intramolecular cyclization is the most prevalent strategy for constructing the oxetane ring. magtech.com.cn This typically involves a 1,3-disposed alcohol and a leaving group, which react to form the cyclic ether.

The intramolecular Williamson ether synthesis is a cornerstone of oxetane synthesis. beilstein-journals.org This SN2 reaction involves the displacement of a leaving group (e.g., a halide or sulfonate ester) by an alkoxide anion. beilstein-journals.org For the synthesis of 3,3-disubstituted oxetanes, a common precursor is a suitably substituted diol derived from dimethyl malonates. This diol can be selectively tosylated and then cyclized using a base. acs.org

A typical sequence for forming a 3-substituted oxetane involves the protection of a 1,3-diol, activation of the remaining hydroxyl group (e.g., as a tosylate or mesylate), and subsequent deprotonation of the protected alcohol with a strong base like sodium hydride (NaH) to induce cyclization. acs.org

Precursor TypeLeaving GroupBaseTypical Yield
Substituted 1,3-diolTosylateNaH59-87% acs.org
1,3-haloalcoholHalideBaseVariable

This table summarizes common conditions for intramolecular Williamson ether synthesis for oxetane formation.

While less common than nucleophilic methods, radical cyclizations offer an alternative pathway to oxetanes. nih.gov These methods can be advantageous when dealing with sensitive functional groups or when stereochemical control is desired.

One approach involves the photoredox-catalyzed generation of a radical on an alcohol, which then adds to a suitably positioned alkene bearing a leaving group. The resulting intermediate undergoes an in situ cyclization to form the oxetane ring. nih.gov This method allows for the synthesis of oxetanes from simple alcohol substrates under mild conditions. acs.orgnih.gov

Another radical-based strategy involves a 1,5-hydrogen atom transfer (HAT)/radical recombination sequence. This can be initiated by photoexcitation of an allyl ether using an iridium photosensitizer, leading to the formation of polysubstituted oxetanes. nih.gov

Radical Generation MethodKey IntermediateFeatures
Photoredox Catalysis (HAT)Nucleophilic radicalMild conditions, tolerates various functional groups. nih.gov
1,5-HAT/Radical RecombinationAllyl ether radicalAccess to polysubstituted oxetanes. nih.gov

This table outlines key aspects of radical-mediated cyclization for oxetane synthesis.

Photochemical and Catalytic Cycloaddition Strategies (e.g., [2+2] cycloadditions)

One of the most prominent methods for constructing the oxetane ring is through [2+2] cycloaddition reactions. nih.govmagtech.com.cn These reactions involve the coupling of a carbonyl compound with an alkene to form the four-membered ether ring.

Photochemical [2+2] Cycloadditions (Paternò-Büchi Reaction): The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes. nih.govjst.go.jp It involves the photo-induced cycloaddition of an excited state carbonyl compound with a ground state alkene. nih.gov This method has been widely used to prepare a variety of substituted oxetanes. jst.go.jpacs.org For instance, the reaction of aryl aldehydes with silyl (B83357) enol ethers can produce 3-silyloxyoxetanes with high diastereoselectivity. acs.org Similarly, α-ketoesters have been successfully employed in visible-light-mediated Paternò-Büchi reactions with simple alkenes to afford functionalized oxetane products. beilstein-journals.org

Catalytic [2+2] Cycloadditions: As an alternative to photochemical methods, formal [2+2] cycloadditions can be catalyzed by Lewis acids or bases. nih.gov These reactions typically proceed through a stepwise mechanism. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the annulation between trifluoromethyl ketones and allenoates to yield highly substituted 2-alkylideneoxetanes. nih.gov Another approach involves the use of chiral Cu(II) complexes to catalyze the reaction between silyl enol ethers and trifluoropyruvate, resulting in polysubstituted oxetanes with excellent yield and stereoselectivity. nih.gov Guanidine Lewis bases have also been employed to catalyze the [2+2] cycloaddition of allenoates, leading to highly substituted oxetanes. rsc.org

Table 1: Overview of [2+2] Cycloaddition Strategies for Oxetane Synthesis
MethodReactantsConditions/CatalystProduct TypeReference
Paternò-Büchi ReactionCarbonyl Compound + AlkeneUV LightSubstituted Oxetanes nih.govjst.go.jp
Visible-Light Paternò-Büchiα-Ketoester + AlkeneVisible Light, PhotocatalystFunctionalized Oxetanes beilstein-journals.org
Lewis Acid CatalyzedSilyl Enol Ether + TrifluoropyruvateChiral Cu(II) ComplexPolysubstituted Oxetanes nih.gov
Lewis Base CatalyzedAllenoate + CarbonylGuanidine (TBD)Highly Substituted Oxetanes rsc.org
NHC-CatalyzedTrifluoromethyl Ketone + AllenoateN-Heterocyclic Carbene (NHC)2-Alkylideneoxetanes nih.gov

Ring Contraction and Rearrangement Strategies Towards Oxetanes

Beyond cycloadditions, the oxetane framework can be accessed through the rearrangement of other cyclic structures. magtech.com.cn

Ring Contraction: Ring contraction of five-membered rings provides a viable route to oxetanes. nih.govwikipedia.org A notable strategy involves the alcoholysis of γ-lactones that contain a suitable leaving group, such as a triflate, at the C-2 position. This is followed by a spontaneous Williamson etherification to close the four-membered ring, yielding oxetane carboxylic esters. nih.gov

Rearrangement Strategies: Rearrangements of three-membered rings, particularly epoxides, can be used to synthesize oxetanes. acs.org One such method involves the ring expansion of epoxides using sulfur ylides. illinois.edu Another approach is the intramolecular opening of an epoxide by a tethered nucleophile. For instance, epoxides can be opened by selenomethyllithium reagents; the resulting hydroxyselenide intermediates can be converted to halides and subsequently cyclized with a base to furnish the oxetane ring. acs.org

Table 2: Ring Contraction and Rearrangement Strategies
StrategyStarting MaterialKey TransformationProduct TypeReference
Ring Contractionγ-Lactone with C-2 Leaving GroupAlcoholysis followed by Williamson EtherificationOxetane Carboxylic Esters nih.gov
Epoxide Ring ExpansionEpoxideReaction with Sulfur or Selenium ReagentsSubstituted Oxetanes acs.orgillinois.edu

Functionalization of the Oxetane Scaffold to Incorporate 3-Hydroxy and 3-Carboxylate Groups

Once the oxetane ring is formed, the introduction of the hydroxyl and carboxylate groups at the C3 position is the next critical phase. Oxetane-3-one is a common and versatile precursor for this purpose. researchgate.net

Methods for Direct Introduction of the Hydroxyl Group at C3

The C3 hydroxyl group is typically installed through nucleophilic addition to the carbonyl of oxetane-3-one. This process simultaneously creates the C3 stereocenter bearing the hydroxyl group and introduces a second substituent, which is often a precursor to the carboxylate.

One effective method is the reaction of oxetane-3-one with carbamoylsilanes, which affords α-siloxy amides. researchgate.net Subsequent hydrolysis of the silyl ether reveals the desired hydroxyl group. Another powerful approach is the three-component Passerini reaction, where oxetane-3-one reacts with an isocyanide and a carboxylic acid to produce 3-acyloxy-3-carboxamide oxetanes. researchgate.net The acyloxy group can then be hydrolyzed to the hydroxyl group. The Strecker synthesis, involving the reaction of oxetane-3-one with trimethylsilyl (B98337) cyanide (TMSCN) and an amine, yields a 3-amino-3-cyano oxetane, which can be further elaborated.

Carboxylation Reactions on Oxetane-3-one Precursors

The introduction of the carboxyl group or its precursor at C3 is intrinsically linked to the hydroxylation step.

From Cyanohydrins : A classic strategy involves the formation of a cyanohydrin from oxetane-3-one, which upon hydrolysis, converts the nitrile group into a carboxylic acid while retaining the hydroxyl group at C3.

Homologation : A multi-step homologation sequence starting from oxetane-3-one has been developed to synthesize methyl oxetane-3-carboxylate. researchgate.netresearchgate.net This highlights the challenges of direct carboxylation, which can be overcome with carefully designed, mild reaction sequences. researchgate.net

Oxidation of Alcohols : An alternative route involves the preparation of a 3-hydroxymethyl-oxetane derivative, which can then be oxidized to the corresponding carboxylic acid. A known process describes the oxidation of 3-hydroxymethyl-oxetanes with oxygen in an aqueous alkaline medium using a palladium and/or platinum catalyst to yield oxetane-3-carboxylic acids. google.com

Salt Metathesis and Ion Exchange Processes for Lithium(1+) Incorporation

If the hydrolysis step does not directly yield the lithium salt (e.g., if NaOH or KOH was used), a subsequent ion exchange or salt metathesis step is required to incorporate the lithium(1+) cation.

The most straightforward method is the neutralization of the isolated 3-hydroxyoxetane-3-carboxylic acid with a lithium base. Reacting the free acid with lithium hydroxide (B78521) (LiOH) in water, followed by removal of the solvent, is a common and effective procedure for preparing lithium carboxylate salts. google.com

Alternatively, if a different carboxylate salt (e.g., sodium or potassium) is already formed, salt metathesis can be employed. This involves reacting the sodium or potassium 3-hydroxyoxetane-3-carboxylate with a soluble lithium salt, such as lithium chloride (LiCl), in a suitable solvent. The equilibrium can be driven toward the formation of the desired lithium carboxylate by selecting conditions where the byproduct (e.g., NaCl or KCl) is less soluble and precipitates from the solution, allowing for its removal by filtration. google.com The final high-purity Lithium(1+) 3-hydroxyoxetane-3-carboxylate can then be isolated by crystallization or evaporation. google.com

Optimization of Reaction Conditions for Lithium Salt Formation

The formation of this compound from its corresponding carboxylic acid, 3-hydroxyoxetane-3-carboxylic acid, is typically an acid-base reaction. The optimization of this process is critical to ensure high yield, purity, and stability of the final product, particularly given the potential for the strained oxetane ring to undergo ring-opening under harsh conditions. nih.gov

The direct reaction involves treating 3-hydroxyoxetane-3-carboxylic acid with a suitable lithium base. Key parameters for optimization include the choice of base, solvent, reaction temperature, and stoichiometry.

Choice of Lithium Base: A variety of lithium bases can be employed for the deprotonation of the carboxylic acid. Common choices include lithium hydroxide (LiOH), lithium carbonate (Li₂CO₃), and lithium alkoxides such as lithium tert-butoxide (t-BuOLi). researchgate.netresearchgate.net Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases but may be less suitable due to potential side reactions with the hydroxyl group or the oxetane ring itself. masterorganicchemistry.comwikipedia.org For a clean acid-base reaction, lithium hydroxide is often a preferred reagent due to its straightforward reactivity and the formation of water as the only byproduct.

Solvent Selection: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction while preventing degradation of the product. Protic solvents like water or ethanol (B145695) can be effective for reactions with inorganic lithium bases like LiOH. However, for sensitive substrates, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) might be necessary, especially when using lithium amides or alkoxides. researchgate.netwikipedia.org The solubility of the final lithium salt in the chosen solvent system will also dictate the ease of isolation.

Temperature and Reaction Time: The reaction is generally performed at temperatures ranging from 0 °C to room temperature to mitigate potential side reactions. The stability of the 3,3-disubstituted oxetane ring is generally higher than other substitution patterns, but acidic or harsh conditions can still promote ring-opening. nih.gov Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or pH measurement can help determine the optimal reaction time, which is typically short for simple acid-base neutralizations.

Stoichiometry: Precise control of stoichiometry is essential. Using one equivalent of a monoprotic lithium base (e.g., LiOH) per equivalent of the carboxylic acid ensures complete conversion without introducing excess base, which could complicate purification or promote degradation.

An interactive data table summarizing the optimization of these conditions is presented below.

ParameterCondition 1Condition 2Condition 3Condition 4Yield (%)Purity (%)Notes
Lithium Base LiOHLi₂CO₃t-BuOLin-BuLi958892
Solvent H₂O/EthanolTHFTolueneDiethyl Ether949185
Temperature (°C) 25050-78969580
Equivalents of Base 1.01.10.5 (as Li₂CO₃)1.0989297

This data is illustrative and based on general principles of lithium salt formation.

Scalability Considerations for Synthetic Routes

Scaling up the synthesis of the 3-hydroxyoxetane-3-carboxylate framework from laboratory to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. nih.gov

Stability of the Oxetane Ring: A primary concern is the stability of the oxetane ring. nih.gov While 3,3-disubstituted oxetanes exhibit greater stability compared to other patterns, they can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures. chemrxiv.orgnih.gov On a large scale, localized heating ("hot spots") within a reactor can create harsh conditions, potentially leading to product degradation and reduced yields. nih.gov Therefore, careful control of reaction temperature and efficient heat transfer are paramount. The use of mild reaction conditions, such as employing bases like sodium bicarbonate or potassium carbonate for cyclization steps instead of stronger bases like sodium hydride, can improve the stability and safety of the process. acs.org

Reagent Cost and Availability: The cost and availability of starting materials and reagents are critical for commercial viability. While oxetan-3-one is commercially available, its price can be a factor for large-scale synthesis. chemrxiv.orgacs.org Developing synthetic routes that utilize inexpensive and readily available precursors is essential. For instance, multi-step syntheses starting from materials like epichlorohydrin (B41342) have been developed for related structures such as 3-hydroxyoxetane. google.com

Purification and Isolation: On a large scale, purification methods like column chromatography become less practical. Developing procedures that allow for the isolation of the product through crystallization or precipitation is highly desirable. For the final lithium salt, controlling the reaction conditions to precipitate the product directly from the reaction mixture can significantly simplify the workup and purification process. The choice of solvent plays a critical role here, as the desired product should have low solubility while impurities remain in solution. google.com

Process Safety: The exothermic nature of certain reactions, such as those involving organolithium reagents or strong bases, requires careful management on a large scale to prevent thermal runaway. wikipedia.org A thorough process safety assessment, including calorimetry studies, is necessary to understand and control the thermal hazards of the synthesis.

Theoretical and Computational Investigations of Lithium 1+ 3 Hydroxyoxetane 3 Carboxylate

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electron distribution and bonding characteristics.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The combination of atomic orbitals forms molecular orbitals, which are distributed over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

For Lithium(1+) 3-hydroxyoxetane-3-carboxylate, the HOMO is expected to be localized primarily on the electron-rich carboxylate group (-COO⁻), which acts as the primary electron donor. The LUMO, conversely, would be associated with regions capable of accepting electron density. The lithium ion (Li⁺), being a cation, significantly influences the electronic landscape, stabilizing the negative charge on the carboxylate group through strong electrostatic interaction.

Charge distribution calculations, often performed using methods like Mulliken population analysis or by mapping the electrostatic potential, reveal how charge is distributed across the atoms of the molecule. In this compound, a significant negative charge is concentrated on the oxygen atoms of the carboxylate group, while the lithium ion holds a corresponding positive charge. The hydroxyl group's oxygen also carries a partial negative charge, with the attached hydrogen being partially positive. This charge separation makes the molecule highly polar. khanacademy.orgresearchgate.net The distribution of charge is crucial for understanding intermolecular interactions and coordination with other molecules, such as solvents.

Table 1: Predicted Qualitative Charge Distribution

Atom/Group Predicted Partial Charge Rationale
Lithium (Li) Positive (+) Cationic nature
Carboxylate Oxygens (O) Negative (-) High electronegativity, anionic group
Hydroxyl Oxygen (O) Partial Negative (δ-) High electronegativity
Hydroxyl Hydrogen (H) Partial Positive (δ+) Bonded to electronegative oxygen
Oxetane (B1205548) Ring Carbons (C) Variable (Slightly δ+ or δ-) Dependent on attached groups

The oxetane ring is a four-membered heterocycle characterized by significant ring strain. wikipedia.org This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org Ring strain is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions between adjacent hydrogen atoms). libretexts.org

The strain energy of an unsubstituted oxetane ring is approximately 25.5 kcal/mol. dtic.mil The presence of substituents at the 3-position, as in this compound, can further influence the ring's conformation and strain. 3,3-disubstituted oxetanes tend to exhibit a more "puckered" or non-planar conformation to alleviate some of the eclipsing interactions between substituents. illinois.eduutexas.edu This puckering slightly alters the C-C-C and C-O-C bond angles within the ring.

Table 2: Comparison of Ideal vs. Typical Oxetane Bond Angles

Bond Angle Ideal sp³ Angle Typical Angle in Oxetane Ring Consequence
C-C-C 109.5° ~87° Significant angle strain

This inherent strain makes the oxetane ring susceptible to ring-opening reactions, particularly in the presence of Lewis acids or strong nucleophiles. illinois.edu

In a condensed phase (liquid or solid), molecules of this compound will engage in various intermolecular interactions. The primary interactions are strong ion-dipole forces and hydrogen bonding.

Solvent Effects: In a polar solvent like water, the lithium cation (Li⁺) and the carboxylate anion (-COO⁻) would be strongly solvated. Water molecules would orient their partially negative oxygen atoms towards the Li⁺ ion, forming a hydration shell. The carboxylate and hydroxyl groups would act as hydrogen bond acceptors, while the hydroxyl group would also be a hydrogen bond donor. xmu.edu.cnfigshare.com This solvation stabilizes the separated ions.

Aggregation: In less polar solvents or in the solid state, strong ion-pairing between the Li⁺ and the carboxylate group is expected. The lithium ion typically exhibits coordination numbers from 4 to 6, coordinating with oxygen atoms from the carboxylate and hydroxyl groups of one or more molecules. iaea.orgrsc.org This can lead to the formation of dimers or larger aggregates and polymeric chains, linked by lithium-oxygen coordination bonds and intermolecular hydrogen bonds. iaea.org

Conformational Analysis and Energy Landscape Mapping

The molecule is not rigid and can adopt various three-dimensional shapes, or conformations, by rotating around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to map the potential energy surface of a molecule and identify its stable conformers. nih.govnih.goveurjchem.com These calculations can predict molecular geometries, relative energies, and vibrational frequencies with high accuracy. nih.govresearchgate.net

For this compound, key conformational variables include the puckering of the oxetane ring and the orientation of the hydroxyl and carboxylate groups relative to the ring. DFT calculations would likely reveal several low-energy conformers. The most stable conformation would seek to minimize steric hindrance between the substituents and maximize favorable intramolecular interactions, such as hydrogen bonding. The coordination of the lithium ion to both the carboxylate and hydroxyl oxygens would be a dominant factor in determining the preferred geometry. acs.org

An intramolecular hydrogen bond can potentially form between the hydrogen atom of the hydroxyl group (-OH) and one of the oxygen atoms of the carboxylate group (-COO⁻). mdpi.com This would create a stable five- or six-membered ring-like structure, depending on the exact conformation.

The existence and strength of this intramolecular hydrogen bond depend on several factors:

Geometry: The molecule must adopt a conformation that brings the donor (-OH) and acceptor (-COO⁻) groups into close proximity and with a favorable orientation. unito.it

Environment: In a polar, protic solvent, intermolecular hydrogen bonding with solvent molecules can compete with and potentially disrupt the intramolecular hydrogen bond. unito.it In a non-polar solvent or the gas phase, the intramolecular bond is more likely to be favored.

Influence of Lithium Coordination on Molecular Conformation and Stereochemistry

The coordination of a lithium cation (Li+) to 3-hydroxyoxetane-3-carboxylate induces significant changes in the molecule's electronic structure, conformation, and stereochemistry. Computational studies, primarily employing density functional theory (DFT), are instrumental in elucidating these interactions. The lithium ion, acting as a Lewis acid, preferentially coordinates with the oxygen atoms of the carboxylate and hydroxyl groups, which are the sites of highest negative electrostatic potential.

This coordination is typically bidentate, involving one oxygen from the carboxylate group and the oxygen from thehydroxyl group, forming a stable five-membered chelate ring. This chelation significantly restricts the conformational freedom of the side chain. The geometry of the oxetane ring itself is also affected. The C-O bonds within the ring may elongate slightly due to the electron-withdrawing effect of the coordinated lithium, which can be a precursor to ring-opening reactions. Furthermore, the puckering of the four-membered oxetane ring can be altered upon lithium binding, influencing the relative orientation of its substituents. While the parent molecule is achiral, the formation of the lithium complex can create a chiral center, and computational models can predict the energetic preference for different stereoisomeric arrangements of the complex.

Mechanistic Modeling of Proposed Reaction Pathways

Computational chemistry provides critical insights into the reaction mechanisms of oxetanes, particularly for processes that are difficult to observe experimentally, such as ring-opening and ring-expansion reactions. rsc.org DFT methods, such as B3LYP and MP2, are frequently used to model the geometries of reactants, transition states, intermediates, and products along a reaction pathway. rsc.org For lithium-coordinated oxetanes, the lithium ion's role as a Lewis acid is to activate the oxetane ring by coordinating to the ring's oxygen atom. This coordination polarizes the C-O bonds, making the adjacent carbon atoms more susceptible to nucleophilic attack, which is the key step in initiating ring-opening. researchgate.net

Computational models have shown that the ring-opening can proceed through different pathways, often dictated by the substitution pattern on the oxetane ring and the nature of the nucleophile. researchgate.net These studies involve mapping the potential energy surface of the reaction to identify the most favorable routes. Similarly, ring-expansion mechanisms, where the four-membered oxetane ring transforms into a larger ring like a tetrahydrofuran (B95107) derivative, have been investigated computationally. rsc.org These studies reveal that such rearrangements can proceed through concerted or stepwise pathways, often involving ylide or diradical intermediates, and that the presence of a metal cation like lithium can significantly influence the activation barriers and stereochemical outcome of the reaction. rsc.org

Theoretical models are powerful tools for predicting the most reactive sites ("hotspots") within a molecule and forecasting the selectivity of a reaction. For this compound, analysis of the molecule's electronic properties is key. By calculating the distribution of electron density and the molecular electrostatic potential (MEP), researchers can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The coordination of Li+ dramatically alters this landscape, making the carbon atoms adjacent to the oxetane oxygen significantly more electrophilic and thus prime targets for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical tool. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate where the molecule is most likely to donate and accept electrons, respectively. In a ring-opening reaction, the interaction between the nucleophile's HOMO and the lithium-activated oxetane's LUMO governs the initial stages of the reaction. These calculations allow for the prediction of regioselectivity—for instance, whether a nucleophile will preferentially attack the C2 or C4 position of the oxetane ring. The relative energies of the transition states for different attack pathways, calculated using methods like DFT, ultimately determine the predicted outcome of the reaction.

A complete mechanistic understanding of a chemical reaction requires knowledge of the energy landscape connecting reactants to products. Computational chemistry is used to calculate the energetic profiles of proposed reaction pathways, identifying the energies of all intermediates and transition states. hp.gov.in The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier (ΔE_act), which is a key determinant of the reaction rate. researchgate.net

For the lithium-assisted ring-opening of 3-hydroxyoxetane-3-carboxylate, DFT calculations can model the step-by-step process. This includes the initial coordination of lithium, the subsequent nucleophilic attack leading to a high-energy transition state, and the formation of a ring-opened intermediate. The accuracy of these energy predictions is highly dependent on the chosen computational method, with double-hybrid functionals or higher-level wavefunction methods like CCSD(T) often providing benchmark values. researchgate.net The variation in predicted barrier heights across different DFT functionals can be significant, underscoring the importance of careful method selection. researchgate.net A representative energetic profile helps to visualize the feasibility of a proposed mechanism and compare competing reaction pathways.

Table 1: Illustrative Energetic Profile for a Proposed Li+-Assisted Ring-Opening Reaction Pathway This table presents hypothetical but plausible energy values based on computational methodologies to illustrate a typical reaction profile. All energies are in kcal/mol relative to the reactants.

SpeciesDescriptionRelative Energy (ΔE)
ReactantsLi+ + 3-hydroxyoxetane-3-carboxylate0.0
ComplexLithium-chelated complex-15.2
TS1Transition state for nucleophilic attack+12.5
IntermediateRing-opened anionic intermediate-5.8
TS2Transition state for proton transfer+2.1
ProductFinal ring-opened product-25.7

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations have become an indispensable tool for predicting spectroscopic properties, aiding in the structural elucidation of molecules. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT is a prominent example. The most common method employed is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by comparing them against the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR shifts depends heavily on several factors, including the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X), the basis set, and the inclusion of solvent effects, often modeled using a self-consistent reaction field (SCRF) method. nih.govnih.gov For this compound, computational models would first determine the lowest energy conformation of the complex. Subsequently, GIAO calculations would be performed on this optimized geometry to predict the ¹H and ¹³C chemical shifts. Comparing these predicted shifts with experimental data can validate the proposed structure or help distinguish between different possible isomers or conformations. ruc.dkmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following values are illustrative, generated based on established DFT/GIAO computational methodologies, as specific experimental data for this compound are not available. Shifts are referenced to TMS.

Atom Number/TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH₂)4.6578.5
C2 (CH₂)4.8078.5
C3 (Quaternary C)-85.0
C4 (Carboxylate)-175.3
O-H5.10-

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for the structural elucidation of molecules. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and atomic masses. Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the vibrational spectra of molecules.

For this compound, a vibrational frequency analysis would be performed on the optimized geometry of the molecule. This calculation would yield a set of vibrational frequencies, each corresponding to a specific normal mode of vibration. These modes would include stretching, bending, rocking, and torsional motions of the atoms.

The key vibrational modes expected for this compound would involve:

O-H stretching: From the hydroxyl group, typically appearing in the high-frequency region of the IR spectrum.

C-H stretching: From the methylene (B1212753) groups in the oxetane ring.

C=O stretching: Of the carboxylate group, which is highly sensitive to its coordination with the lithium cation.

C-O stretching: From the oxetane ring ether linkage and the carboxylate group.

Oxetane ring vibrations: Characteristic ring puckering and breathing modes.

Li-O vibrations: Arising from the coordination of the lithium ion with the carboxylate and hydroxyl oxygens.

The calculated IR and Raman intensities for each vibrational mode would allow for the theoretical construction of the complete spectra. This predicted data is invaluable for interpreting experimental spectra and for confirming the synthesis of the target compound. A representative data table of predicted vibrational frequencies would be structured as follows:

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
O-H StretchData not availableData not availableData not available
Asymmetric CH₂ StretchData not availableData not availableData not available
Symmetric CH₂ StretchData not availableData not availableData not available
C=O Stretch (carboxylate)Data not availableData not availableData not available
Oxetane Ring BreathingData not availableData not availableData not available
C-O-C Stretch (oxetane)Data not availableData not availableData not available
C-O Stretch (carboxylate)Data not availableData not availableData not available
Li-O StretchData not availableData not availableData not available

Note: The table above is a template. Specific values are not provided as direct computational results for this compound are not available in the searched literature.

Electronic Absorption Spectra Predictions for UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules by calculating the energies of electronic excitations from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. The oscillator strength is a measure of the probability of a particular electronic transition occurring.

The primary electronic transitions in this molecule would likely be n → π* transitions associated with the carbonyl group of the carboxylate and potentially σ → σ* transitions within the strained oxetane ring. The interaction with the lithium cation could also influence the energy of these transitions, leading to shifts in the absorption maxima.

A predicted UV-Vis spectrum would be presented with absorption wavelength on the x-axis and oscillator strength or molar absorptivity on the y-axis. A summary of the key predicted electronic transitions would be compiled in a table similar to the one below:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not available

Note: This table is illustrative. The actual values would be dependent on the results of specific TD-DFT calculations for this compound, which are not currently available in published research.

The combination of these computational spectroscopic investigations would provide a detailed and comprehensive theoretical characterization of this compound, paving the way for future experimental studies and potential applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For Lithium(1+) 3-hydroxyoxetane-3-carboxylate, a combination of one-dimensional and multi-dimensional NMR experiments in a suitable solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) is essential for a complete structural assignment.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 3-hydroxyoxetane-3-carboxylate anion, COSY would show correlations between the geminal protons on the same methylene (B1212753) carbon of the oxetane (B1205548) ring and potentially weaker correlations between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is vital for assigning the ¹³C chemical shifts of the protonated carbons in the oxetane ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbon atom (C3) of the oxetane ring, which is linked to the hydroxyl and carboxylate groups, by observing correlations from the methylene protons to this carbon. It also helps in confirming the assignment of the carboxylate carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a rigid structure like the oxetane ring, NOESY can help to confirm stereochemical details and through-space interactions between protons on the ring.

The expected ¹H and ¹³C NMR chemical shifts for the 3-hydroxyoxetane-3-carboxylate anion are influenced by the electronegativity of the ring oxygen and the functional groups at C3.

Table 1: Predicted NMR Data for 3-hydroxyoxetane-3-carboxylate Anion

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (¹H → ¹³C)
C2/C4 ~4.5 ~75 C3, C4/C2
C3 - ~70 -
COO⁻ - ~175 C3

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or amorphous content by showing variations in chemical shifts and linewidths. Furthermore, ssNMR can be used to study the coordination of the lithium ion with the carboxylate and hydroxyl groups in the crystal lattice.

⁷Li NMR spectroscopy is a powerful tool for directly probing the local environment of the lithium cation. northwestern.edu The chemical shift of ⁷Li is sensitive to its coordination environment, including the nature of the coordinating atoms (in this case, oxygen from the carboxylate and hydroxyl groups) and the coordination number. In the solid state, ⁷Li NMR can distinguish between different lithium sites within the crystal lattice, providing information on the symmetry and number of distinct lithium environments. The relatively small chemical shift range of lithium nuclei makes it a sensitive probe for subtle changes in its electronic surroundings. northwestern.edu In solution, the ⁷Li chemical shift can provide information on ion-pairing and solvation.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering clues to the molecular structure through fragmentation patterns.

High-resolution mass spectrometry is employed to determine the exact mass of the 3-hydroxyoxetane-3-carboxylate anion with high precision. This allows for the unambiguous determination of its elemental formula (C₄H₅O₄⁻). Electrospray ionization (ESI) in negative ion mode is a suitable technique for generating the [M-H]⁻ ion from the parent acid or the [M]⁻ anion directly from the lithium salt.

Table 2: High-Resolution Mass Spectrometry Data

Ion Elemental Formula Calculated Exact Mass

The experimentally measured mass should be within a few parts per million (ppm) of the calculated exact mass to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the m/z 117.0193 ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and connectivity. The fragmentation of the 3-hydroxyoxetane-3-carboxylate anion would likely proceed through characteristic pathways for carboxylic acids and cyclic ethers.

Potential Fragmentation Pathways:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 73.

Ring Opening/Cleavage: The strained oxetane ring can undergo cleavage. For instance, a retro-[2+2] cycloaddition could lead to the formation of smaller neutral molecules and charged fragments.

Loss of Water: Although less common for a tertiary alcohol without significant heating, a loss of H₂O (18 Da) could occur.

The analysis of these fragmentation patterns helps to piece together the structure of the parent ion, providing confirmatory evidence for the connectivity established by NMR spectroscopy.

Table 3: List of Compounds

Compound Name
This compound

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy Methodologies (e.g., ATR-IR, Transmission-IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar bonds, making it an excellent tool for identifying the key functional groups within this compound. Methodologies such as Attenuated Total Reflectance (ATR-IR) are ideal for analyzing solid powder samples with minimal preparation, while Transmission-IR can be used for samples dispersed in an IR-transparent matrix like KBr.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Hydroxyl (O-H) Stretching: A prominent, broad absorption band is anticipated in the region of 3400–3200 cm⁻¹. This broadening is due to intermolecular hydrogen bonding involving the tertiary hydroxyl group. ecnu.edu.cn

C-H Stretching: Sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the oxetane ring are expected between 3000 cm⁻¹ and 2850 cm⁻¹.

Carboxylate (COO⁻) Stretching: The deprotonation of the carboxylic acid to form the lithium salt results in two distinct and strong absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the 1650–1550 cm⁻¹ range, while the symmetric stretching vibration (νₛ(COO⁻)) is found around 1450–1360 cm⁻¹. rsc.org The exact positions of these bands are sensitive to the coordination environment of the lithium ion.

Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information. Key vibrations include the C-O stretching of the tertiary alcohol (around 1150 cm⁻¹), C-O-C stretching vibrations of the oxetane ether linkages, and various bending and ring deformation modes of the oxetane structure.

Interactive Data Table: Expected IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch3400–3200Strong, Broad
Methylene (Oxetane)C-H Stretch3000–2850Medium, Sharp
Lithium CarboxylateAsymmetric C=O Stretch1650–1550Strong
Lithium CarboxylateSymmetric C-O Stretch1450–1360Strong
Tertiary AlcoholC-O Stretch~1150Medium-Strong
Oxetane EtherC-O-C Stretch1000–900Strong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. It provides vibrational information that is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. youtube.com

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Carboxylate Stretch: The symmetric νₛ(COO⁻) vibration is often more intense in the Raman spectrum than in the IR spectrum.

Oxetane Ring Modes: The symmetric "breathing" mode of the oxetane ring, which involves the concerted expansion and contraction of the C-C and C-O bonds, is expected to be a strong and characteristic Raman band.

C-C Framework Vibrations: The stretching of the carbon-carbon single bonds within the molecule would also be readily observable.

According to the mutual exclusion principle, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. hp.gov.in While this specific molecule is not centrosymmetric, the comparison of IR and Raman spectra is invaluable for a complete structural assignment. rsc.orgresearchgate.net

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal lattice, one can deduce precise structural information.

Single-Crystal X-ray Diffraction (SC-XRD) Approaches for Absolute Configuration

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed and unambiguous structural information. If a suitable single crystal of this compound can be grown, SC-XRD analysis would precisely determine:

Molecular Connectivity and Conformation: It would confirm the atomic connectivity and reveal the precise bond lengths, bond angles, and torsion angles, including the puckering of the four-membered oxetane ring.

Crystal Structure: The analysis reveals how the molecules are arranged in the crystal lattice, defined by the unit cell parameters (a, b, c, α, β, γ) and the space group.

Coordination Environment: A key insight would be the coordination geometry of the lithium (Li⁺) cation. SC-XRD would show which oxygen atoms (from the carboxylate, the hydroxyl group, or even the oxetane ether) are bonded to the lithium ion and whether the lithium centers are bridged by the carboxylate groups to form polymeric chains or other supramolecular structures.

Since the molecule itself is achiral, the determination of absolute configuration is not applicable.

Interactive Data Table: Crystallographic Parameters from SC-XRD
ParameterDescriptionValue
Crystal SystemThe symmetry class of the crystal lattice.To be determined by SC-XRD
Space GroupThe group of symmetry operations for the unit cell.To be determined by SC-XRD
a, b, c (Å)The lengths of the unit cell edges.To be determined by SC-XRD
α, β, γ (°)The angles between the unit cell edges.To be determined by SC-XRD
ZThe number of formula units per unit cell.To be determined by SC-XRD
V (ų)The volume of the unit cell.To be determined by SC-XRD

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is performed on a bulk sample comprising a large number of randomly oriented microcrystals. The resulting diffractogram is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. azom.com

The applications of PXRD for this compound include:

Phase Identification: The PXRD pattern can be compared against a database or a pattern calculated from SC-XRD data to confirm the identity and phase purity of a synthesized batch. The presence of peaks from starting materials or byproducts would indicate an impure sample.

Polymorphism Studies: Many organic compounds can crystallize in multiple different arrangements, known as polymorphs. Each polymorph has a distinct PXRD pattern. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms, which can have different physical properties.

Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad, diffuse features (a "halo") suggest the presence of an amorphous (non-crystalline) component. berkeley.eduyoutube.com

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. sigmaaldrich.com For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment. shimadzu.comeag.com

A typical HPLC method for analyzing this compound would involve:

Separation Mode: Reversed-phase chromatography is a common approach for polar organic acids. tandfonline.com A stationary phase, such as octadecylsilyl (ODS, C18), would be used.

Mobile Phase: The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) at a controlled acidic pH, mixed with an organic modifier like acetonitrile (B52724) or methanol. The acidic pH ensures that any residual carboxylic acid is in its neutral form for consistent retention. scioninstruments.com

Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200–220 nm) would be used to detect the carboxylate functional group. shimadzu.com More universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) could also be employed for higher sensitivity and specificity.

This HPLC method would be used to determine the purity of a sample by separating the main compound from any synthesis-related impurities or degradation products. The purity is typically calculated from the relative peak areas in the resulting chromatogram.

As this compound is an achiral molecule, it does not have enantiomers, and therefore, enantiomeric separation techniques are not applicable.

Interactive Data Table: Illustrative HPLC Method for Purity Analysis
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) System
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Water/Acetonitrile containing 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
DetectionUV Absorbance at 210 nm

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like 3-hydroxyoxetane-3-carboxylic acid. The analysis of the lithium salt would typically involve its dissolution in the mobile phase, where it would exist in equilibrium with its corresponding acid.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar compound like 3-hydroxyoxetane-3-carboxylic acid, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; more polar compounds elute earlier.

Methodology: The analysis of oxetane-containing carboxylic acids often employs reversed-phase columns, such as C18, with an aqueous mobile phase containing an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection is typically achieved using a UV detector, although 3-hydroxyoxetane-3-carboxylic acid lacks a strong chromophore, which may necessitate detection at low wavelengths (around 200-210 nm) or the use of other detectors like a Refractive Index Detector (RID) or a Mass Spectrometer (MS).

A representative HPLC method for the analysis of a related polar carboxylic acid is detailed in the interactive table below.

Table 1: Illustrative HPLC Parameters for the Analysis of 3-Hydroxyoxetane-3-carboxylic Acid
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile
GradientIsocratic or Gradient (e.g., 5% B for 5 min, then ramp to 95% B over 15 min)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm or Mass Spectrometry (MS)
Injection Volume10 µL

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of 3-hydroxyoxetane-3-carboxylic acid, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. colostate.edu

Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column. The separation is driven by differences in the compounds' boiling points and their interactions with the stationary phase.

Derivatization: The hydroxyl and carboxylic acid functional groups in 3-hydroxyoxetane-3-carboxylic acid need to be derivatized. Common derivatization strategies for carboxylic acids include:

Esterification: Conversion of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. This can be achieved using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst (e.g., BF3-methanol). gcms.cz

Silylation: Reaction of the active hydrogens in the hydroxyl and carboxylic acid groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. A patent for the preparation of oxetane-3-carboxylic acids mentions the use of gas chromatography to assess the purity of the product, indicating the feasibility of this technique for related compounds. google.com

An example of a potential GC method following derivatization is outlined in the interactive table below.

Table 2: Representative GC Parameters for the Analysis of Derivatized 3-Hydroxyoxetane-3-carboxylic Acid
ParameterCondition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Oven Temperature ProgramInitial: 80 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature280 °C (FID) or MS Transfer Line at 280 °C

Chiral Chromatography for Resolution of Stereoisomers (If applicable)

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.

In the case of 3-hydroxyoxetane-3-carboxylic acid, the carbon atom at the 3-position is bonded to a hydroxyl group, a carboxyl group, and two methylene (-CH2-) groups that are part of the oxetane ring. Because two of the substituents on the C3 carbon are identical (the two -CH2- groups of the ring), this molecule is achiral and does not have enantiomers. Therefore, chiral chromatography is not applicable for the resolution of stereoisomers of this compound.

Reaction Chemistry and Derivatization Studies of Lithium 1+ 3 Hydroxyoxetane 3 Carboxylate

Reactivity of the Oxetane (B1205548) Ring System

The high ring strain and polarized carbon-oxygen bonds of the oxetane ring are the primary drivers of its chemical reactivity. beilstein-journals.org This reactivity is typically harnessed through reactions that lead to the opening of the four-membered ring, thereby relieving the strain. These transformations can be initiated by nucleophiles, electrophiles, or catalytic systems.

Nucleophilic ring-opening is one of the most extensively studied transformations of oxetanes. researchgate.netmagtech.com.cn These reactions provide a powerful method for constructing highly functionalized acyclic structures. The regioselectivity of the attack is a critical aspect, influenced by both steric and electronic factors of the substrate and the nature of the nucleophile. magtech.com.cn

Generally, strong nucleophiles attack the less sterically hindered carbon adjacent to the oxygen atom in an SN2-type mechanism. magtech.com.cn However, in the presence of acid catalysts, which activate the oxetane oxygen, even weak nucleophiles can react, often with a preference for the more substituted carbon atom due to the development of a partial positive charge (electronic effect control). magtech.com.cn For 3-substituted oxetanes, catalytic asymmetric ring-opening methods have been developed using chiral Brønsted acids, enabling access to valuable chiral building blocks. rsc.org

Common nucleophiles employed in these reactions include:

Nitrogen Nucleophiles: Amines and azides are effective for introducing nitrogen-containing functional groups. For instance, 3-(tosyloxy)oxetane reacts with sodium azide (B81097) to yield 3-azidooxetane, which can be further converted to 3-aminooxetane. acs.orgresearchgate.net

Carbon Nucleophiles: Organometallic reagents and enolates can act as carbon nucleophiles, though these reactions are less common than those with heteroatom nucleophiles. researchgate.net

Oxygen Nucleophiles: Alcohols and water can open the oxetane ring, particularly under acidic conditions. magtech.com.cn

Halogen Nucleophiles: Halide ions can serve as nucleophiles, leading to the formation of halo-alcohols. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Oxetane Derivatives
NucleophileSubstrate TypeConditionsProduct TypeKey Observation
Sodium Azide (NaN₃)3-(tosyloxy)oxetane-3-azidooxetaneSN2 displacement on the activated hydroxyl group. acs.org
Amines3-substituted oxetanesChiral Brønsted AcidChiral amino alcoholsCatalytic desymmetrization provides enantiomerically enriched products. rsc.org
O-nucleophiles / HalidesUnsymmetric oxetanesAcidicFunctionalized alcoholsReaction proceeds at the more substituted carbon (electronic control). magtech.com.cn
Strong Nucleophiles (e.g., R-Li)Unsymmetric oxetanesAnhydrousFunctionalized alcoholsAttack occurs at the less substituted carbon (steric control). magtech.com.cn

Electrophilic activation, typically with Lewis or Brønsted acids, is a common strategy to enhance the reactivity of the oxetane ring towards nucleophilic attack or to induce rearrangements. beilstein-journals.orgillinois.edu The acid coordinates to the oxetane oxygen, weakening the C-O bonds and making the ring carbons more electrophilic.

A notable rearrangement pathway for oxetane-carboxylic acids is an intramolecular isomerization to form lactones. This transformation can occur simply upon heating in solution, without the need for an external catalyst. acs.orgnih.gov The mechanism is believed to involve an initial intramolecular protonation of the oxetane oxygen by the carboxylic acid group. This activation facilitates a subsequent nucleophilic attack by the carboxylate anion, leading to ring-opening and re-cyclization to form a thermodynamically more stable five- or six-membered lactone. acs.org

In other systems, such as 2-methyleneoxetanes, protonation can generate oxetane oxocarbenium ions, which are susceptible to attack by various nucleophiles to yield 2,2-disubstituted oxetanes. acs.orgnih.gov Furthermore, treatment of specific substituted oxetanes with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can trigger a variety of complex rearrangements. acs.orgnih.gov

Transition metal catalysis offers a diverse toolkit for manipulating the strained oxetane ring, enabling transformations that are often difficult to achieve through other means. researchgate.net These methods can involve ring-opening, ring expansion, and other rearrangements.

Radical Ring-Opening: A novel strategy utilizes cobalt catalysis, specifically with vitamin B12, to generate alkyl radicals via homolytic cleavage of a Co-C bond formed after the initial ring-opening of the oxetane. These nucleophilic radicals can then participate in subsequent reactions. researchgate.net

Ring Expansion: Ruthenium catalysts have been employed in [4+1] insertion reactions of 2-aryloxetanes with diazo compounds, resulting in the formation of 1,4-dioxepines. beilstein-journals.org

Cross-Coupling: Palladium-catalyzed hydrogenolysis is a known method for the reductive ring-opening of oxetanes. magtech.com.cn

These catalytic approaches highlight the versatility of the oxetane ring as a synthetic intermediate, capable of participating in modern, sophisticated chemical transformations.

Functional Group Interconversions of the Carboxylate Moiety

The carboxylate group in Lithium(1+) 3-hydroxyoxetane-3-carboxylate is a key functional handle that can be readily converted into a variety of other functionalities. These transformations generally follow well-established principles of carboxylic acid chemistry, although care must be taken to select conditions that are compatible with the sensitive oxetane ring. chemrxiv.org

Esterification: The conversion of the carboxylate to an ester is a fundamental transformation. While the oxetane ring is generally stable under neutral or basic conditions, it is prone to decomposition under strong acids. chemrxiv.org Therefore, classic Fischer esterification using strong acid catalysts is often unsuitable. chemrxiv.org A more compatible approach involves base-mediated alkylation, for example, using an alkyl halide in the presence of a non-nucleophilic base like Hünig's base. chemrxiv.orgjackwestin.com

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. jackwestin.com To facilitate this conversion, the carboxylic acid must first be activated. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.com Alternatively, the carboxylate can be converted to a more reactive derivative, such as an ester or acid chloride, which then readily reacts with an amine to form the desired amide. mdpi.comyoutube.com

Reduction: The reduction of the carboxylate group to a primary alcohol (3-hydroxymethyl-3-hydroxyoxetane) presents challenges. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C can lead to the decomposition of the oxetane ring. chemrxiv.org More successful reductions have been achieved by first converting the carboxylic acid to an ester, which can then be reduced to the primary alcohol using LiAlH₄ at lower temperatures (e.g., -30 to -10 °C) or with sodium borohydride (B1222165) (NaBH₄) at 0 °C. chemrxiv.org

To enhance the reactivity of the carboxylate for nucleophilic acyl substitution, it can be converted into more electrophilic derivatives such as acid anhydrides or acid chlorides.

Acid Anhydrides: Anhydrides can be prepared by reacting the carboxylate salt with an acyl chloride. jackwestin.com Alternatively, the dehydration and coupling of two carboxylic acid molecules can be promoted by reagents such as dicyclohexylcarbodiimide (DCC). researchgate.net Mixed anhydrides have also been utilized as activated intermediates for subsequent reactions, such as reduction. chemrxiv.org

Activated Carboxylic Acid Derivatives: The most common activated derivative is the acid chloride, which can be synthesized from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com These highly reactive intermediates are not typically isolated but are used in situ to readily form esters, amides, and other derivatives under mild conditions. jackwestin.comyoutube.com

Table 2: Summary of Functional Group Interconversions of the Carboxylate Moiety
TransformationReagent(s)ProductImportant Considerations
EsterificationAlkyl Halide, BaseEsterAvoids strong acidic conditions which can decompose the oxetane ring. chemrxiv.org
AmidationAmine, DCC (or other coupling agent)AmideActivation of the carboxylic acid is required to overcome salt formation. jackwestin.com
Reduction (via Ester)1. Esterification 2. LiAlH₄ or NaBH₄Primary AlcoholDirect reduction of the acid is low-yielding; low temperatures are crucial to preserve the oxetane. chemrxiv.org
Anhydride FormationAcyl Chloride or DCCAcid AnhydrideCreates a reactive acylating agent. jackwestin.comresearchgate.net
Acid Chloride FormationSOCl₂ or (COCl)₂Acid ChlorideForms a highly reactive intermediate for synthesis of esters and amides. youtube.com

Coordination Chemistry and Aggregation Behavior of the Lithium(1+) Carboxylate

The coordination chemistry of this compound is expected to be rich and complex, driven by the small, hard lithium cation (Li⁺) and the multidentate nature of the 3-hydroxyoxetane-3-carboxylate anion. This anion offers multiple potential coordination sites: the two oxygen atoms of the carboxylate group, the oxygen of the hydroxyl group, and the ether oxygen of the oxetane ring.

In the solid state or in non-coordinating solvents, the lithium cation is likely to be coordinated by the oxygen atoms of the carboxylate and hydroxyl groups of one or more anions, leading to the formation of aggregates. nih.govnih.gov The introduction of external Lewis bases, such as tetrahydrofuran (B95107) (THF), pyridine, or ethers, can lead to ligand exchange reactions. fau.deresearchgate.net These solvent molecules can compete for coordination sites on the lithium ion, potentially breaking down larger aggregates into smaller oligomers or monomeric adducts. goettingen-research-online.deresearchgate.net The strength of the interaction will depend on the donor ability of the Lewis base and the solvent environment.

Lithium carboxylates are well-known to self-assemble into a variety of supramolecular structures, including dimers, tetramers, and coordination polymers. iaea.orgrsc.orgrsc.orgresearchgate.net In the case of this compound, this aggregation is likely to be highly directional.

In the solid state, crystal structures of similar lithium carboxylates often reveal polymeric chains where carboxylate groups bridge lithium centers. nih.govresearchgate.net The Li⁺ ion typically achieves a coordination number of four (tetrahedral) or higher. nih.govnih.goviaea.org For this specific compound, intramolecular chelation involving the carboxylate and the hydroxyl group is highly probable. Furthermore, intermolecular coordination could lead to extensive networks. Hydrogen bonding involving the hydroxyl group is also expected to play a significant role in directing the supramolecular assembly. nih.gov

In solution, the degree of aggregation depends heavily on the solvent and concentration. In non-polar solvents, higher-order aggregates are favored, while polar, coordinating solvents can disrupt these structures to form smaller, solvated species. wikipedia.org The self-assembly can lead to the formation of complex structures like organic nanowires or gels under specific conditions. rsc.orgsemanticscholar.org

While the cation in this specific compound is lithium, the principles of how counterions affect coordination are relevant to understanding the Li⁺-carboxylate interaction. The coordination mode of the carboxylate group itself can vary significantly. It can act as a monodentate ligand, a bidentate chelating ligand to a single metal center, or a bridging ligand between two or more lithium ions.

The solvent plays a paramount role in determining the preferred coordination mode and aggregation state.

Non-coordinating solvents (e.g., hydrocarbons) would favor the formation of strong Li⁺-carboxylate interactions and higher states of aggregation to satisfy the coordination sphere of the lithium ion. wikipedia.org

Coordinating solvents (e.g., THF, diethyl ether, water) will solvate the lithium cation, competing with the carboxylate, hydroxyl, and oxetane oxygen atoms. fau.de This solvation can lead to the dissolution of aggregates and favor lower-order structures. The position of coordination of the lithium ion by solvent or other functional groups can significantly alter the reactivity and properties of the complex. nih.gov The interaction with the solvent can influence which donor atoms on the 3-hydroxyoxetane-3-carboxylate ligand bind to the lithium center. nih.gov

Stereochemical Investigations

The stereochemistry of reactions involving the 3-hydroxyoxetane-3-carboxylate scaffold is a critical aspect of its chemical behavior and derivatization. The presence of a stereocenter at the C3 position of the oxetane ring in many of its derivatives necessitates a thorough understanding of how reagents approach and interact with the molecule, which in turn dictates the stereochemical outcome of the reaction.

Diastereoselective and Enantioselective Reaction Pathways

Investigations into the diastereoselective and enantioselective reaction pathways of 3-hydroxyoxetane-3-carboxylate and its analogs are crucial for the synthesis of stereochemically pure compounds, which is of particular importance in medicinal chemistry. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the broader class of oxetane derivatives has been the subject of stereochemical studies.

Enantioselective synthesis of oxetanes has been achieved through various methodologies. One notable approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org For instance, the reduction of β-chloroketones using a chiral reducing agent can produce enantioenriched halohydrins, which then undergo base-mediated cyclization to yield chiral 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org Another strategy is the cyclodehydration of enantioenriched 1,3-diols. acs.org

In the context of derivatization, the stereochemistry of a newly introduced stereocenter can significantly impact biological activity. For example, in the development of certain therapeutic agents, the introduction of a methoxymethyl-oxetane substituent resulted in a new stereogenic center, where the (+)-(R) enantiomer showed a 16-fold increase in potency compared to its enantiomer. nih.gov

Diastereoselectivity has been observed in reactions of related four-membered ring systems. For example, the oxidation of 3-substituted thietan-3-ol (B1346918) derivatives, which are sulfur analogs of 3-hydroxyoxetanes, to the corresponding sulfoxides can proceed with high diastereoselectivity. The choice of oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), can lead to a significant preference for one diastereomer over the other. nih.gov

The following table summarizes representative stereoselective reactions for the synthesis of chiral oxetane derivatives, which provide a framework for potential stereochemical control in reactions involving 3-hydroxyoxetane-3-carboxylate.

Reaction Type Substrate Reagent/Catalyst Product Stereochemical Outcome
Asymmetric Reduction & Cyclizationβ-chloroketone(+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl]2-substituted oxetaneHigh enantiomeric excess (ee) retained through cyclization. acs.org
Enantioselective Reduction & Cyclizationβ-halo ketoneChiral reducing catalyst (from LiBH4 and chiral ligand)2-aryl-substituted oxetane79–89% enantiomeric excess. acs.org
CyclodehydrationEnantioenriched 1,3-diolEnantioenriched oxetaneStereochemistry of the diol is transferred to the oxetane product. acs.org

These examples highlight the potential for achieving high levels of stereocontrol in the synthesis and derivatization of oxetane-containing molecules. Future research may focus on applying these principles directly to reactions of this compound to access enantiomerically pure derivatives for various applications.

Conceptual Contributions and Future Research Directions of Lithium 1+ 3 Hydroxyoxetane 3 Carboxylate

The unique structural characteristics of Lithium(1+) 3-hydroxyoxetane-3-carboxylate, featuring a strained four-membered ring substituted with both a hydroxyl and a carboxylate group at the same carbon, position it as a compound of significant interest for future chemical research. Its potential contributions span versatile synthetic applications, fundamental mechanistic studies of strained heterocycles, and the design of novel polymer architectures.

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advances

Research into 3-hydroxyoxetane-3-carboxylic acid and its derivatives has led to several key findings and the development of novel synthetic methodologies. The oxetane (B1205548) ring, a four-membered ether, is characterized by significant ring strain (approximately 106 kJ·mol⁻¹), which influences its reactivity and conformation. nih.gov This strain, coupled with the polarity imparted by the oxygen atom, makes oxetanes attractive for modifying the physicochemical properties of larger molecules. acs.orgnih.gov

Methodological advances have primarily focused on overcoming the challenges associated with the synthesis of the strained oxetane ring. Key strategies include:

Intramolecular Cyclization: A common approach involves the intramolecular cyclization of functionalized acyclic precursors. acs.org However, the kinetics for forming four-membered rings are often slower compared to three, five, or six-membered rings, necessitating the use of good leaving groups and anionic species to achieve reasonable yields. acs.org

Reactions with Oxetan-3-one: Oxetan-3-one serves as a versatile starting material for producing 3-substituted oxetanes. researchgate.net For instance, reactions with carbamoylsilanes have been shown to efficiently produce 3-hydroxyoxetane-3-carboxamides. researchgate.net

Mild Homologation Sequences: Classical homologation methods applied to oxetan-3-one have proven challenging due to the sensitivity of the oxetane ring to harsh oxidative, basic, and acidic conditions. researchgate.net Consequently, milder, multi-step procedures have been developed to synthesize derivatives like oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate. researchgate.net

The incorporation of an oxetane moiety can favorably impact a molecule's properties, a significant finding for medicinal chemistry. These improvements can include enhanced aqueous solubility, metabolic stability, and lipophilicity, as well as modulation of the basicity of nearby functional groups. acs.org

Challenges and Limitations Encountered in the Academic Study of the Compound

Despite the progress, the academic study of 3-hydroxyoxetane-3-carboxylate and related compounds is fraught with challenges:

Ring Instability: The inherent ring strain of the oxetane core makes it susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov This instability complicates synthesis, purification, and storage. The presence of a carboxylic acid group, which is acidic, can be compatible with the oxetane core, but treatment with strong acids often leads to ring cleavage.

Synthetic Accessibility: The restricted synthetic accessibility of oxetane-containing building blocks remains a significant hurdle. The development of robust and scalable synthetic routes is crucial for broader application.

Predictability of Properties: While the introduction of an oxetane ring can improve physicochemical properties, the effects are not always predictable and can be context-dependent. acs.org For example, in some instances, the incorporation of an oxetane ring has been observed to decrease solubility. acs.org

Limited Commercial Availability: The number of commercially available oxetane-derived building blocks is significantly lower compared to other common heterocyclic motifs in medicinal chemistry, which limits their widespread use in drug discovery programs.

These limitations underscore the need for continued research to develop more stable and readily accessible oxetane derivatives.

Proposed Future Research Trajectories and Unanswered Questions

To advance the field, future research should focus on several key areas:

Development of Novel Synthetic Methods: There is a continuing need for shorter, more efficient, and stereocontrolled routes to a wider variety of functionalized oxetane derivatives. acs.org This includes methods that are tolerant of diverse functional groups and scalable for industrial applications.

Exploration of Reactivity: A deeper understanding of the reactivity of the oxetane ring, beyond its propensity for ring-opening, could unlock new synthetic applications. acs.org This includes exploring its use in ring-expansion reactions and as a template for constructing more complex molecular architectures.

Systematic Structure-Property Relationship Studies: Comprehensive studies are needed to better understand and predict how the oxetane motif influences the properties of a parent molecule. This would enable a more rational design of oxetane-containing compounds with desired characteristics.

Investigation of Bioisosteric Potential: The 3-hydroxyoxetane-3-carboxylate moiety itself warrants investigation as a potential bioisostere for other functional groups, such as carboxylic acids, to modulate biological activity and pharmacokinetic profiles. nih.gov

Key unanswered questions include the precise mechanisms of ring-opening under various conditions and the full scope of functional groups that are compatible with the oxetane core during synthesis and subsequent transformations.

Broader Implications for Chemical Research and Synthetic Innovation

The study of compounds like Lithium(1+) 3-hydroxyoxetane-3-carboxylate has broader implications for the fields of chemical research and synthetic innovation. The challenges associated with synthesizing and manipulating strained ring systems drive the development of new synthetic methodologies and a deeper understanding of chemical reactivity.

The successful incorporation of oxetanes into biologically active molecules highlights the importance of exploring underutilized chemical space in drug discovery. nih.gov The unique three-dimensional structure of the oxetane ring can provide access to novel molecular conformations and interactions with biological targets. nih.gov As the demand for more complex and diverse molecular scaffolds grows, the development of synthetic routes to compounds like 3-hydroxyoxetane-3-carboxylate will be crucial for innovation in materials science and medicinal chemistry. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) 3-hydroxyoxetane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves carboxylation of 3-hydroxyoxetane followed by lithium salt formation. Key variables include temperature (20–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. For analogs like Lithium(1+) 4,6-dichloropyridazine-3-carboxylate, yields improve under inert atmospheres (argon) due to reduced side reactions . Characterization via NMR (¹H/¹³C) and FT-IR can confirm lithium coordination and ester-to-carboxylate conversion.

Q. What spectroscopic and analytical techniques are recommended for structural validation?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₅H₄LiNO₃ for related oxazole derivatives ). X-ray crystallography is ideal for resolving lithium coordination geometry, while ¹H NMR in D₂O can assess aqueous stability. For purity, combine HPLC with UV detection (λ = 210–230 nm) and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at −20°C to prevent hydrolysis. Avoid exposure to moisture or acidic vapors, as lithium carboxylates are prone to decarboxylation. Refer to GHS guidelines for similar compounds (e.g., skin/eye irritation risks ). Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) to simulate ligand-receptor interactions. For example, analogs like 4,6-dichloropyridazine derivatives show kinase inhibition via electrostatic interactions with ATP-binding pockets . Validate predictions using in vitro enzyme assays (e.g., fluorescence-based kinase activity assays) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Perform meta-analysis of datasets with standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature). For receptor-response discrepancies, compare single-receptor models (e.g., rat I7 receptor studies) vs. multi-receptor agonistic profiling (e.g., Saito et al.’s 464-receptor screen) to identify context-dependent effects . Cross-validate using SPR (surface plasmon resonance) for binding kinetics .

Q. How can reaction mechanisms involving this compound in catalytic cycles be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in carboxylate groups) to track reaction intermediates via MS. Kinetic studies (stopped-flow UV-Vis) can identify rate-determining steps. For thermochemical insights, reference lithium ion hydration energies (ΔrH° = −295 kJ/mol for Li⁺•3H₂O → Li⁺•4H₂O) to model solvent effects .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing bioactivity datasets?

  • Methodological Answer : Apply multivariate analysis (PCA or clustering) to identify structure-activity relationships (SARs). For dose-response data, use nonlinear regression (e.g., Hill equation) and report 95% confidence intervals. Address outliers via Grubbs’ test or robust statistical methods .

Q. How should researchers validate the selectivity of this compound for specific biological targets?

  • Methodological Answer : Perform counter-screening against related enzymes/receptors (e.g., kinase panels or GPCR arrays). For example, 4,6-dichloropyridazine analogs show selectivity for JAK3 over JAK2 due to steric hindrance differences . Use CRISPR-engineered cell lines to confirm target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.